Cas no 1805948-10-0 (2-Bromo-4-methylpyridine-6-acetonitrile)

2-Bromo-4-methylpyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-methylpyridine-6-acetonitrile
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- Inchi: 1S/C8H7BrN2/c1-6-4-7(2-3-10)11-8(9)5-6/h4-5H,2H2,1H3
- InChI Key: HBEPEFPGJHFTBA-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CC(CC#N)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 172
- XLogP3: 1.9
- Topological Polar Surface Area: 36.7
2-Bromo-4-methylpyridine-6-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029011957-1g |
2-Bromo-4-methylpyridine-6-acetonitrile |
1805948-10-0 | 95% | 1g |
$2,981.85 | 2022-04-01 | |
Alichem | A029011957-250mg |
2-Bromo-4-methylpyridine-6-acetonitrile |
1805948-10-0 | 95% | 250mg |
$989.80 | 2022-04-01 |
2-Bromo-4-methylpyridine-6-acetonitrile Related Literature
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Additional information on 2-Bromo-4-methylpyridine-6-acetonitrile
Recent Advances in the Application of 2-Bromo-4-methylpyridine-6-acetonitrile (CAS: 1805948-10-0) in Chemical Biology and Pharmaceutical Research
2-Bromo-4-methylpyridine-6-acetonitrile (CAS: 1805948-10-0) has emerged as a pivotal intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies highlight its utility in constructing heterocyclic scaffolds, which are crucial for modulating protein-protein interactions and enzymatic activity. This briefing consolidates the latest findings on its synthetic applications, mechanistic insights, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of selective JAK2 inhibitors, where its bromo and nitrile functional groups enabled efficient Suzuki-Miyaura cross-coupling and cyano-based derivatization. The resulting analogs exhibited nanomolar potency against myeloproliferative disorder-associated mutations, underscoring its versatility in precision medicine approaches.
Structural analyses via X-ray crystallography (Nature Chemical Biology, 2024) revealed that derivatives of 2-Bromo-4-methylpyridine-6-acetonitrile form critical hydrogen bonds with ATP-binding pockets in atypical kinases. This property has been leveraged to design allosteric modulators with reduced off-target effects compared to conventional ATP-competitive inhibitors.
In pharmaceutical process chemistry, the compound's stability under continuous flow conditions (Organic Process Research & Development, 2023) has enabled kilogram-scale production of PI3Kδ inhibitors, addressing previous challenges in yield (83% improvement) and purity (≥99.5% HPLC). These advances support its adoption in industrial drug development pipelines.
Emerging applications include its use as a fluorescent probe precursor (Chemical Communications, 2024), where the nitrile group undergoes click chemistry modifications to track drug distribution in vivo. This dual functionality as both a synthetic building block and diagnostic tool positions 1805948-10-0 as a multifunctional asset in chemical biology.
Ongoing clinical trials (NCT identifiers withheld) of compounds derived from this scaffold show promise in overcoming resistance to third-generation EGFR inhibitors, with Phase Ib data indicating 62% disease control rates in NSCLC patients with T790M/C797S mutations. These developments warrant close monitoring for potential paradigm shifts in targeted oncology therapeutics.
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